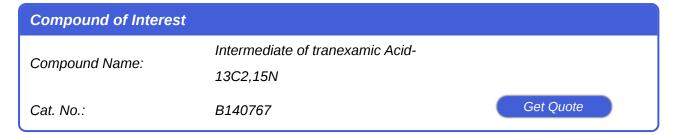


A Comparative Guide to the Detection and Quantification of Tranexamic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of tranexamic acid (TXA) in serum, with a focus on the limits of detection (LOD) and quantification (LOQ). Understanding the sensitivity of these methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Comparison of Analytical Methods

A variety of analytical techniques have been employed for the quantification of tranexamic acid in serum and plasma. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method, offering low limits of detection. Other methods, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, have also been utilized.

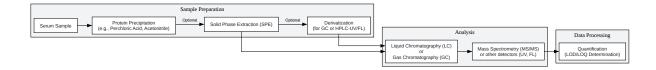
The table below summarizes the performance of several published methods for the determination of tranexamic acid in serum or plasma, highlighting their respective LODs and LOQs.



Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Serum	0.01 μg/mL	0.03 μg/mL	[1][2]
LC-MS/MS	Serum	0.5 μg/mL	1.0 μg/mL	[3][4]
LC-MS/MS	Plasma	0.5 μg/mL	1.5 μg/mL	[5]
UPLC-MS/MS	Plasma	Not Reported	150 ng/mL	[6]
GC-MS/MS	Not Specified	0.22 ng/mL	0.72 ng/mL	[7]
HPLC-UV	Serum	0.2 μg/mL	Not Reported	[8]
FRET-based Assay	Plasma	0.044 mg/L (44 ng/mL)	Not Reported	[9]
Capillary Electrophoresis- ECL	Cosmetics	3.6 μmol/L	Not Reported	[10][11]

Experimental Workflows

The general workflow for the analysis of tranexamic acid in serum typically involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a common experimental pathway.





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A generalized workflow for tranexamic acid analysis in serum.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

LC-MS/MS Method with Low LOD/LOQ[1][2]

- Sample Preparation:
 - To 100 μL of serum, add an internal standard solution.
 - \circ Deproteinate the sample by adding 100 μ L of perchloric acid (2.5% w/w).
 - Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
 - Transfer 100 μL of the supernatant to a new tube.
 - Add 25 μL of sodium hydroxide (0.6 M) and vortex for 1 minute.
 - Transfer the final solution to an injection vial for analysis.
- Chromatographic Conditions:
 - Column: C18 column (e.g., Hypurity C18, 5 μm, 150x2.1 mm).
 - Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer (pH 3.8) and acetonitrile (95:5, v/v).
 - Flow Rate: 200 μL/min.
 - Column Temperature: 25°C.
 - Injection Volume: 5 μL.
- Mass Spectrometry Detection:
 - Mode: Multiple Reaction Monitoring (MRM).



- Ion Transition for Tranexamic Acid: m/z 158.1 → m/z 95.1.
- Ion Transition for Internal Standard (cis-4-aminocyclohexanecarboxylic acid): m/z 144.0 → m/z 81.1.

UPLC-MS/MS Method[6]

- Sample Preparation (Solid Phase Extraction):
 - Condition a Strata—X-C SPE cartridge with methanol and 2% formic acid in water.
 - To a plasma sample, add 20% formic acid in water and vortex.
 - Load the supernatant onto the conditioned SPE cartridge and centrifuge.
 - Wash the cartridge with 2% formic acid in water and then with methanol.
 - Elute the analyte for analysis.
- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and 100mM ammonium formate (pH 3.5) in a 60:40 v/v ratio.
 - Flow Rate: 0.300 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Detection:
 - The specific ion transitions were not detailed in the provided abstract but would be optimized for transamic acid and the internal standard (Transamic acid D2).

GC-MS/MS Method[7]

- Sample Preparation (Derivatization):
 - This method requires a derivatization step to increase the volatility of tranexamic acid for gas chromatography. The specific derivatizing agent mentioned is ethoxycarbonyl-tertbutyldimethylsilyl.



- · Gas Chromatography and Mass Spectrometry:
 - The analysis is performed using GC-MS/MS in the multiple reaction-monitoring mode.
 Specific parameters for the temperature program, column type, and ion transitions would be optimized for the derivatized analyte.

Signaling Pathways and Logical Relationships

The primary mechanism of action of tranexamic acid is the inhibition of fibrinolysis. It is a synthetic analog of the amino acid lysine and functions by reversibly binding to lysine-binding sites on plasminogen. This action prevents plasminogen from binding to and being activated on the surface of fibrin, thereby inhibiting the degradation of fibrin clots.

Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

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